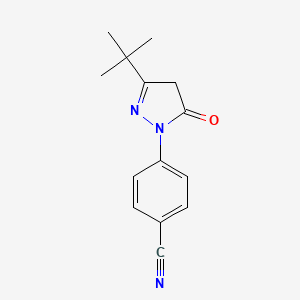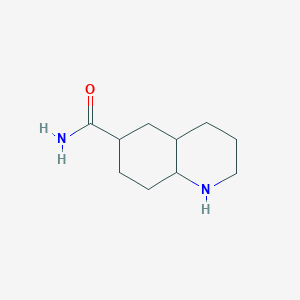
Decahydroquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decahydroquinoline-6-carboxamide: is a chemical compound with the molecular formula C10H18N2O.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of decahydroquinoline-6-carboxamide typically involves the formation of the decahydroquinoline ring system through various cyclization reactions. Common synthetic routes include:
Xanthate Radical Cyclization: This approach uses xanthate esters and radical initiators to form the decahydroquinoline ring through radical cyclization.
Alkylation and Ene-yne-ene Ring Closing Metathesis: These methods involve the formation of carbon-carbon bonds through alkylation and ring-closing metathesis reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary depending on the manufacturer .
化学反应分析
Types of Reactions: Decahydroquinoline-6-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce fully saturated compounds .
科学研究应用
Chemistry: Decahydroquinoline-6-carboxamide is used as a building block in the synthesis of various complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with biological targets, making them useful in drug discovery and development .
Medicine: this compound and its derivatives have shown promise in medicinal chemistry for their potential therapeutic applications. They have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
作用机制
The mechanism of action of decahydroquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
相似化合物的比较
Quinoline-6-carboxamide: This compound shares a similar core structure but lacks the fully saturated decahydroquinoline ring.
Tetrahydroquinoline-6-carboxamide: This compound has a partially saturated ring system compared to decahydroquinoline-6-carboxamide.
Quinolizidine derivatives: These compounds have a similar bicyclic structure but differ in the arrangement of nitrogen atoms and ring saturation.
Uniqueness: this compound is unique due to its fully saturated decahydroquinoline ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline and quinolizidine derivatives, making it valuable in various research and industrial applications .
属性
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h7-9,12H,1-6H2,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWKBFYOTJPEHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CCC2NC1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
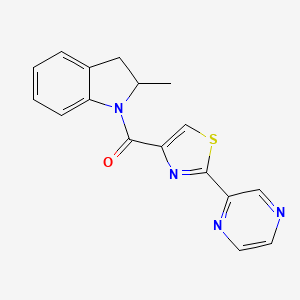
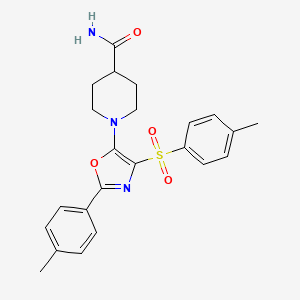
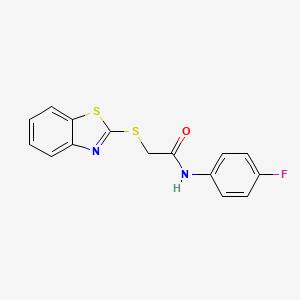
![6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2394579.png)
![(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2394580.png)
![N1-(4-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2394581.png)
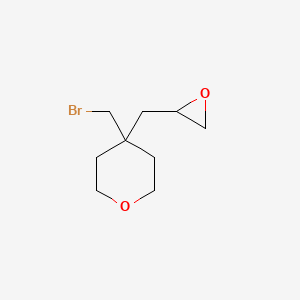
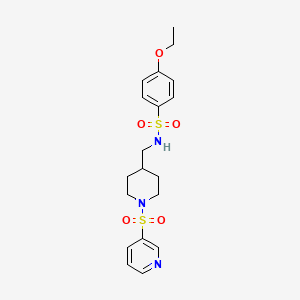
![1-methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2394585.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2394587.png)
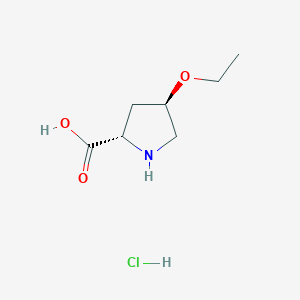
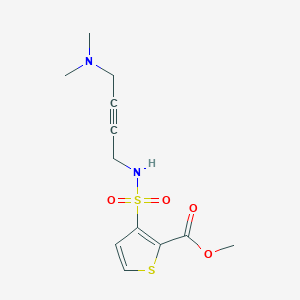
![2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B2394594.png)
